(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine
Description
Properties
IUPAC Name |
(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-2-5(3-6)8-7-4/h5H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEHEKHOMIDZQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-nitropropene with formaldehyde and ammonia, followed by reduction to yield the desired oxazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations and Physicochemical Properties
Key structural variations among oxazoline derivatives include substituents on the oxazole ring (e.g., methyl, phenyl, halogen) and functional groups attached to the methanamine moiety (e.g., sulfonamides, carbamates). These modifications influence solubility, stability, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Neuropharmacological Effects
Phenyl-substituted oxazolines, such as 4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol (2e), demonstrate potent MAO inhibitory activity, correlating with antidepressant and anxiolytic effects . In contrast, the 3-methyl variant may exhibit weaker MAO affinity due to reduced aromatic interactions.
Enzyme Inhibition
Acivicin, a 3-chloro oxazoline derivative, is a well-characterized GGT inhibitor, leveraging its electrophilic chloro group to form covalent bonds with active-site residues . The 3-methyl analogue lacks this electrophilic character, suggesting divergent mechanisms of action.
Immunomodulation
VGX-1027, a phenyl-substituted oxazoline acetic acid derivative, suppresses proinflammatory cytokines (e.g., TNF-α, IL-1) and has shown efficacy in autoimmune disease models . The absence of a carboxylic acid group in the 3-methyl derivative likely precludes similar immunomodulatory activity.
Biological Activity
(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine, a compound characterized by its oxazole ring structure, has garnered attention for its potential biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and its implications in various fields of research.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 114.15 g/mol. Its unique oxazole structure contributes to its reactivity and biological properties. The compound is often encountered in its hydrochloride form, which enhances its solubility and stability in biological systems.
The biological activity of this compound primarily involves interactions with various enzymes and receptors. Research indicates that it may act as an inhibitor of neurotransmitter metabolism by modulating enzyme activity. This modulation can lead to alterations in gene expression and cellular signaling pathways.
Interaction with Biological Targets
The compound has shown potential in binding to several receptors and enzymes:
- Neurotransmitter Receptors : It may influence neurotransmitter levels in the brain by inhibiting enzymes responsible for their breakdown.
- Enzymatic Activity : Studies have indicated that it can inhibit oxidoreductases and transferases, affecting metabolic pathways critical for cellular function.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria. For instance:
- E. coli : Minimum Inhibitory Concentration (MIC) values were reported at around 0.0195 mg/mL.
- Bacillus mycoides : MIC values reached as low as 0.0048 mg/mL .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Methylisoxazol-5-YL-methanamine | Isoxazole derivative | Different ring structure; less biological activity |
| 4-Methylthiazole | Thiazole derivative | Contains sulfur; distinct biological pathways |
| 2-Aminothiazole | Thiazole derivative | Exhibits antibacterial properties |
The specific oxazole structure of this compound allows for unique interactions with biological targets compared to these other compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with this compound:
- Neurotransmitter Modulation : A study highlighted the compound's ability to increase levels of specific neurotransmitters by inhibiting their metabolic enzymes, suggesting potential applications in treating neurological disorders.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against various pathogens, demonstrating its potential as a therapeutic agent in infectious diseases .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine, and how do reaction conditions influence yield?
- Methodology :
- Cyclocondensation : Reacting hydroxylamine derivatives with β-keto esters or nitriles under acidic conditions (e.g., HCl) to form the oxazole ring. Optimization of stoichiometry and temperature (e.g., 80–100°C) is critical to avoid side products like imines or over-oxidation .
- Reductive Amination : Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce intermediate Schiff bases. Solvent polarity (e.g., ethanol vs. THF) impacts reaction efficiency .
- Key Characterization : Confirm purity via HPLC (>95%) and structural integrity via -NMR (e.g., δ 2.1 ppm for methyl group, δ 4.3 ppm for oxazole protons) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology :
- Spectroscopic Techniques :
- FTIR : Identify N–H stretching (3300–3500 cm⁻¹) and C=N/C–O bands (1600–1700 cm⁻¹) .
- - and -NMR : Assign resonances for the oxazole ring (e.g., δ 160–170 ppm for C=N) and methyl group (δ 20–25 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peak (e.g., [M+H]⁺ at m/z 141.1) and fragmentation patterns .
Q. What are the common chemical reactions involving the oxazole ring in this compound?
- Methodology :
- Electrophilic Substitution : React with bromine (Br₂) in acetic acid to introduce halogens at the 4-position of the oxazole ring. Monitor regioselectivity via TLC .
- Oxidation : Use hydrogen peroxide (H₂O₂) to convert the oxazole to an oxadiazole derivative. Control reaction time to prevent over-oxidation .
- Nucleophilic Addition : React with Grignard reagents (e.g., CH₃MgBr) to modify the methanamine side chain. Quench with ammonium chloride to isolate products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Studies : Perform in vitro assays (e.g., microbial growth inhibition) across a concentration gradient (1–100 μM) to establish EC₅₀ values. Compare results with structurally similar oxadiazole derivatives .
- Target Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like cytochrome P450. Validate with SPR (surface plasmon resonance) to measure kinetic parameters (e.g., ) .
- Matrix Effects : Replicate assays in varying media (e.g., serum-free vs. serum-containing) to assess interference from proteins or ions .
Q. What strategies optimize the compound’s pharmacokinetic profile for CNS penetration?
- Methodology :
- Lipophilicity Adjustment : Introduce fluorine substituents (e.g., via Suzuki coupling) to enhance logP. Measure partition coefficients using shake-flask (octanol/water) .
- P-Glycoprotein Inhibition : Co-administer with verapamil in BBB (blood-brain barrier) models (e.g., MDCK-MDR1 cells) to assess efflux pump evasion .
- Metabolic Stability : Use liver microsomes (human/rat) to identify metabolic hotspots. Modify vulnerable sites (e.g., methyl groups) via deuterium exchange .
Q. How do structural modifications impact the compound’s antimicrobial efficacy?
- Methodology :
- SAR Analysis : Synthesize derivatives with varied substituents (e.g., aryl, alkyl) at the oxazole 3-position. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Mechanistic Studies : Use fluorescent probes (e.g., SYTOX Green) to evaluate membrane disruption. Combine with TEM (transmission electron microscopy) to visualize morphological changes .
- Resistance Profiling : Serial passage assays to monitor MIC (minimum inhibitory concentration) shifts over 20 generations. Correlate with genomic mutations via whole-genome sequencing .
Q. What experimental designs address low reproducibility in synthetic yields?
- Methodology :
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst loading, solvent polarity). Optimize via response surface methodology (RSM) .
- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., imine peaks at 1650 cm⁻¹). Adjust reaction parameters in real time .
- Scale-Up Protocols : Transition from batch to flow chemistry for improved heat/mass transfer. Use microreactors to maintain consistent residence times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
